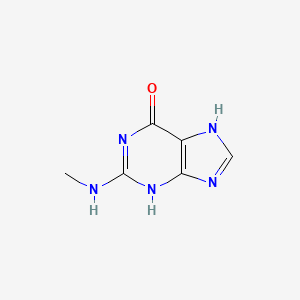
2-(methylamino)-3,7-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C_7H_6N_4O This compound is widely used in organic synthesis, particularly for the coupling of amino acids to form peptidesN,N’-carbonyldiimidazole and is often referred to as the Staab reagent .
Méthodes De Préparation
Carbonyldiimidazole: can be synthesized through the reaction of phosgene with imidazole . The reaction typically involves the use of four equivalents of imidazole under anhydrous conditions. The process can be summarized as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
In this reaction, imidazole serves both as the nucleophile and the base. The side product, imidazolium chloride , and the solvent are removed to obtain the crystalline product in approximately 90% yield .
Analyse Des Réactions Chimiques
Carbonyldiimidazole: undergoes several types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Carbamoylation: It can convert alcohols into carbamates.
Urea Formation: It can react with amines to form ureas.
Common reagents and conditions used in these reactions include the use of amines and alcohols under mild conditions. The major products formed from these reactions are amides , carbamates , and ureas .
Applications De Recherche Scientifique
Carbonyldiimidazole: has a wide range of applications in scientific research, including:
Chemistry: It is used in peptide synthesis, particularly for the formation of peptide bonds.
Biology: It is used in the modification of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the formation of drug molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form the desired products. The molecular targets and pathways involved include the formation of imidazolyl carbonates and imidazolyl carbamates , which are key intermediates in the reactions .
Comparaison Avec Des Composés Similaires
Carbonyldiimidazole: is unique in its ability to activate carboxylic acids without the use of harsh reagents such as thionyl chloride . Similar compounds include:
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling but requires the use of additives to prevent side reactions.
N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with fewer side reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Water-soluble and used for peptide coupling in aqueous solutions.
Carbonyldiimidazole: stands out due to its ease of handling and the avoidance of side reactions commonly associated with other coupling reagents.
Propriétés
IUPAC Name |
2-(methylamino)-3,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSSKEDGVONRGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)C2=C(N1)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=O)C2=C(N1)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
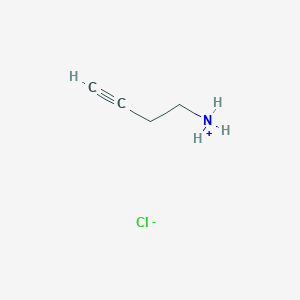


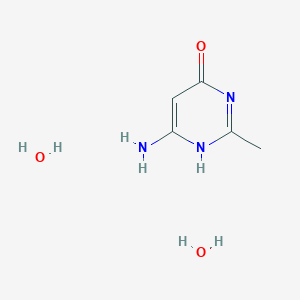
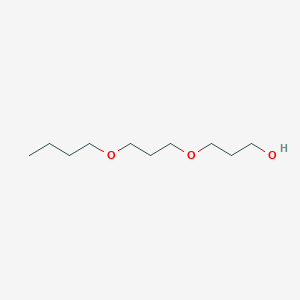
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)

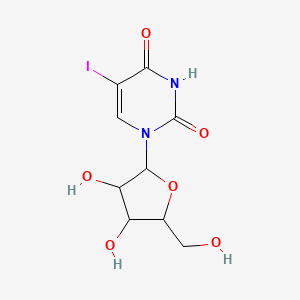
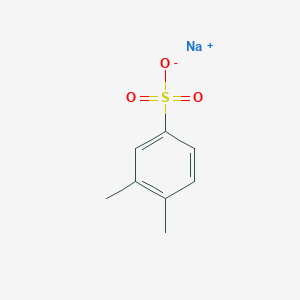
![sodium;2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7814847.png)
![sodium;2-[(E)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7814852.png)
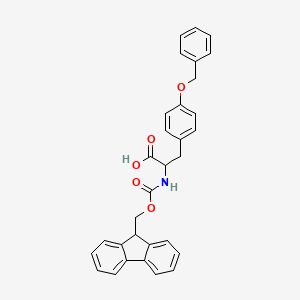
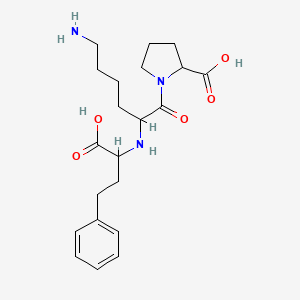
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylpyrimidin-2-one](/img/structure/B7814873.png)
